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Compound of Interest

Compound Name: 3-Formylbenzenesulfonyl chloride

Cat. No.: B3143692

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 3-Formylbenzenesulfonyl chloride is not
readily available in public databases. The data presented in this guide is predicted based on
established principles of spectroscopy and analysis of analogous compounds. This document
serves as a reference for the expected spectral characteristics of the compound.

Introduction

3-Formylbenzenesulfonyl chloride is a bifunctional organic compound containing both a
reactive sulfonyl chloride group and a formyl (aldehyde) group. This unique combination makes
it a valuable intermediate in organic synthesis, particularly in the development of novel
pharmaceutical agents and other specialty chemicals. The sulfonyl chloride moiety can readily
react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, while
the aldehyde group can participate in a wide range of reactions, including reductive amination,
Wittig reactions, and aldol condensations.

Accurate characterization of 3-Formylbenzenesulfonyl chloride is crucial for its effective use
in research and development. This technical guide provides an in-depth overview of its
expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also
presented.
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-
Formylbenzenesulfonyl chloride. These predictions are based on the analysis of structurally
similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 3-Formylbenzenesulfonyl Chloride (in CDCls)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~10.1 S 1H yaep (
CHO)
~8.4 t 1H Aromatic proton (H-2)
Aromatic proton (H-4
~8.2 dt 1H
or H-6)
Aromatic proton (H-6
~8.1 dt 1H
or H-4)
~7.8 t 1H Aromatic proton (H-5)

Table 2: Predicted 3C NMR Data for 3-Formylbenzenesulfonyl Chloride (in CDCls3)
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Chemical Shift (6, ppm)

Assignment

~190 Aldehyde carbon (-CHO)

~145 Aromatic carbon (C-1, attached to SO2Cl)
~138 Aromatic carbon (C-3, attached to CHO)
~135 Aromatic carbon (C-5)

~132 Aromatic carbon (C-6)

~130 Aromatic carbon (C-4)

~128 Aromatic carbon (C-2)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Formylbenzenesulfonyl Chloride

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
~2850, ~2750 Weak
doublet)
~1710 Strong Aldehyde C=0 stretch
~1600, ~1475 Medium-Weak Aromatic C=C stretch
~1380 Strong Asymmetric SOz stretch
~1180 Strong Symmetric SO: stretch
Aromatic C-H out-of-plane
~800-700 Strong
bend
~600 Medium C-S stretch
~550 Medium S-Cl stretch

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation for 3-Formylbenzenesulfonyl Chloride

m/z Proposed Fragment

204/206 [M]*, Molecular ion (with 3>CI/37Cl isotopes)
175 [M - CHOJ*

169 M- ClJ*

141 [M - SO2]*

105 [CeHaCHOJ*

77 [CeHs]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic
compound like 3-Formylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample for tH NMR (20-50 mg for 3C NMR) into
a clean, dry vial.[1]

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClIs) to
dissolve the sample.[1]

o Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution
through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2]

o Cap the NMR tube.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral
lines.

Acquire the *H NMR spectrum. Typically, a single scan is sufficient for a sample of this
concentration.[3]

For 3C NMR, multiple scans will be necessary to achieve a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phasing the spectrum, and
calibrating the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for
CDCls in 'H NMR).

Infrared (IR) Spectroscopy

e Sample Preparation (Thin Film Method):

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile
solvent (e.g., dichloromethane or acetone) in a small vial.[4]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
Using a pipette, apply a drop of the solution to the center of the salt plate.[4]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.[4]

o Data Acquisition:

[e]

o

[¢]

[¢]

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

e Sample Introduction:

o For a solid sample, a direct insertion probe or a suitable ionization technique that can
handle solids is used. Electron lonization (El) is a common method.

o A small amount of the sample is placed in a capillary tube at the end of the probe.

o Data Acquisition:

[¢]

The sample is introduced into the high-vacuum source of the mass spectrometer.[5]

o In El, the sample is vaporized by heating and then bombarded with a high-energy electron
beam (typically 70 eV).[5]

o This causes the molecules to ionize and fragment.

o The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

o A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized or isolated compound.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive spectroscopic analysis provides a detailed electronic and structural
fingerprint of 3-Formylbenzenesulfonyl chloride, which is indispensable for its quality control
and for understanding its reactivity in various chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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